molecular formula C14H17NO3 B8475447 tert-Butyl (6-hydroxy-1H-indol-1-yl)acetate CAS No. 820960-11-0

tert-Butyl (6-hydroxy-1H-indol-1-yl)acetate

Cat. No. B8475447
CAS RN: 820960-11-0
M. Wt: 247.29 g/mol
InChI Key: SGESTFMCFLMZIB-UHFFFAOYSA-N
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Description

Tert-Butyl (6-hydroxy-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (6-hydroxy-1H-indol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (6-hydroxy-1H-indol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

820960-11-0

Product Name

tert-Butyl (6-hydroxy-1H-indol-1-yl)acetate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-(6-hydroxyindol-1-yl)acetate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)9-15-7-6-10-4-5-11(16)8-12(10)15/h4-8,16H,9H2,1-3H3

InChI Key

SGESTFMCFLMZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In analogy to the procedure described in example 1 c], [6-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid tert-butyl ester was treated with tetrabutylammonium fluoride hydrate to obtain (6-hydroxy-indol-1-yl)-acetic acid tert-butyl ester as yellowish oil.
Name
[6-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

To an ice cooled solution of [6-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid tert-butyl ester (4.2 g, 11.6 mmol) in THF (24 ml) was added a 1 M solution of tetrabutylammonium fluoride in THF (11.6 ml, 11.6 mmol) within 15 min. The reaction mixture was stirred for 1 h at ambient temperature, poured onto 1 N HCl/ice water 1/1 and extracted two times with ethyl acetate. The combined organic layers were washed with brine/ice water 1/1 and dried over sodium sulfate. The solvent was removed under reduced pressure to give 3.4 g (quant.) of the title compound as brown oil which was used in the next step without further purification.
[Compound]
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ice
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[6-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid tert-butyl ester
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4.2 g
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solution
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24 mL
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11.6 mL
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HCl ice water
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